3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is a synthetic compound that belongs to the class of organic molecules known as benzaldehydes. This compound features a hydroxypiperidine moiety, which contributes to its biological activity and potential therapeutic applications. The molecular formula for this compound is CHNO, with a molecular weight of approximately 277.32 g/mol .
This compound has been referenced in various chemical databases and patent literature, indicating its relevance in medicinal chemistry and potential applications in drug development. Notably, it has been mentioned in patents related to heterocyclic compounds and their uses in treating medical disorders, such as obesity .
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde can be classified as:
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde typically involves several steps, including the formation of the piperidine derivative followed by coupling reactions with benzaldehyde.
The molecular structure of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde consists of a benzene ring substituted with an aldehyde group and an ethoxy group linked to a hydroxypiperidine.
The compound can participate in various chemical reactions typical for aldehydes and ethers, including:
The mechanism of action for 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is not fully elucidated but is believed to involve interactions at specific biological targets due to its structural features.
Research indicates that compounds containing piperidine rings often exhibit significant pharmacological activities, including effects on neurotransmitter systems. The presence of the hydroxyl group may enhance solubility and receptor binding affinity.
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde has potential applications in:
This compound exemplifies the intersection of organic synthesis and pharmacology, showcasing the importance of structural modifications in enhancing biological activity and therapeutic potential.
The 4-hydroxypiperidine unit is synthesized through ring modification of piperidine precursors. Key steps include:
The benzaldehyde moiety is installed via two primary routes:
The oxoethoxy linker is formed through sequential reactions:
Table 1: Key Synthetic Steps and Performance Metrics
Step | Reagents/Conditions | Yield (%) | Key Side Products |
---|---|---|---|
Piperidine Hydroxylation | Fe-catalyst/O₂, DMF, 60°C | 88 | Over-oxidized lactams |
Aldehyde Formylation | POCl₃/DMF, 0°C→RT | 92 | Chloro-iminium byproducts |
Etherification | K₂CO₃/acetone, reflux | 78 | Dialkylated phenol |
Esterification | DMAP/toluene, 110°C | 85 | Unreacted ester |
Table 2: Optimization Parameters for Key Reactions
Reaction | Optimal Solvent | Temperature | Catalyst | Yield (%) |
---|---|---|---|---|
Piperidine Esterification | Toluene | 110°C | DMAP | 85 |
Aldehyde Etherification | Acetone | Reflux | K₂CO₃ | 78 |
Vilsmeier Formylation | DCM | 0–25°C | None | 92 |
Lipases (e.g., Candida antarctica Lipase B) selectively acylate piperidine derivatives in aqueous buffers (pH 7.0, 37°C), achieving enantiomeric excess >95% for chiral analogs. However, this method remains exploratory for the target compound [8].
Table 3: Novel Synthetic Methods Comparison
Method | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
Microwave Esterification | 120°C, 100 W, neat | 25 min | 82 | Rapid, energy-efficient |
Flow Formylation | DMF/POCl₃, 25°C, 5 min residence | 30 min (total) | 90 | Scalable, consistent quality |
Biocatalytic Acylation | Phosphate buffer, CAL-B, 37°C | 48 h | 55 | High enantioselectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7